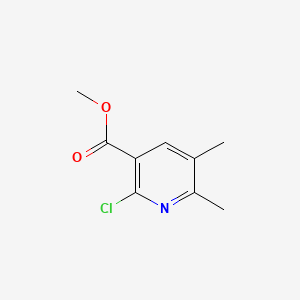

Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H10ClNO2 |

|---|---|

Molekulargewicht |

199.63 g/mol |

IUPAC-Name |

methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-7(9(12)13-3)8(10)11-6(5)2/h4H,1-3H3 |

InChI-Schlüssel |

LBJNINMUOCAWKT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(N=C1C)Cl)C(=O)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate

This guide details the synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate , a highly specific functionalized pyridine intermediate often used in the development of agrochemicals (e.g., imidazolinone herbicides) and pharmaceutical scaffolds.

The synthesis centers on constructing the 5,6-dimethyl-2-pyridone core via a regioselective condensation, followed by functional group transformations to install the chlorine and ester moieties.

Executive Summary & Retrosynthetic Logic

The synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate poses a regiochemical challenge: installing two methyl groups specifically at the 5- and 6-positions of the pyridine ring. Standard Hantzsch syntheses typically yield symmetrical 2,6-dimethyl derivatives. Therefore, this protocol utilizes a directed Guareschi-Thorpe type condensation involving a regioselectively formylated ketone and cyanoacetamide.

Retrosynthetic Analysis

The molecule is disconnected at the C2-Cl and C3-Ester bonds, revealing the 2-pyridone core as the primary precursor.

-

Target: Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate

-

Precursor 1: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (The "Pyridone Acid").

-

Precursor 2: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (The "Pyridone Nitrile").

-

Starting Materials: 2-Butanone (Methyl Ethyl Ketone), Ethyl Formate, and 2-Cyanoacetamide.

Caption: Retrosynthetic disconnection showing the linear pathway from commodity chemicals to the target ester.

Detailed Synthesis Pathway

Stage 1: Regioselective Formylation of 2-Butanone

The critical step is forcing the formylation of 2-butanone to occur at the C3 (methylene) position rather than the C1 (methyl) position. Under thermodynamic control (NaOMe/MeOH), the branched enolate is favored, yielding 2-methyl-3-oxobutanal .

-

Reagents: 2-Butanone, Ethyl Formate, Sodium Methoxide (28% in MeOH).[1]

-

Mechanism: Claisen condensation.

-

Key Intermediate: Sodium 1-hydroxy-2-methylbut-1-en-3-one (Sodium salt of 2-methyl-3-oxobutanal).

Stage 2: Pyridone Ring Formation

The sodium salt reacts with 2-cyanoacetamide .[2] The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene of the amide, followed by cyclization of the amide nitrogen onto the ketone carbonyl.

-

Reagents: 2-Cyanoacetamide, Piperidinium Acetate (catalyst) or aqueous base.

-

Product: 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[3][4][5]

Stage 3: Hydrolysis and Chlorination

The nitrile is hydrolyzed to the carboxylic acid. Finally, the 2-pyridone functionality (tautomeric with 2-hydroxypyridine) is converted to a 2-chloro moiety using Phosphorus Oxychloride (POCl₃) . This step can be coupled with esterification or performed sequentially.

Experimental Protocols

Step 1 & 2: Synthesis of the Pyridone Nitrile Core

Reference Grounding: EP 1357111 A1; CA 2433158 C.

Reagents:

| Reagent | Amount | Molar Eq |

|---|---|---|

| Sodium Methoxide (28% in MeOH) | 140 mL | ~1.2 eq |

| Diethyl Ether (Anhydrous) | 900 mL | Solvent |

| 2-Butanone (MEK) | 51.2 g | 1.0 eq |

| Ethyl Formate | 57.2 g | 1.1 eq |

| 2-Cyanoacetamide | 60.0 g | 1.0 eq |

| Piperidinium Acetate | Cat. | - |

Protocol:

-

Formylation: In a 2L reactor under inert atmosphere (N₂), dilute the Sodium Methoxide solution with Diethyl Ether. Cool the mixture to 4-6°C .

-

Mix 2-Butanone and Ethyl Formate in a dropping funnel. Add this mixture dropwise to the reactor over 45 minutes , maintaining the internal temperature below 10°C.

-

Stir the resulting suspension (containing the sodium salt of 2-methyl-3-oxobutanal) at 5-10°C for 30 minutes.

-

Cyclization: Dissolve 2-Cyanoacetamide in a minimum amount of water or methanol. Add this to the reaction mixture.

-

Add a catalytic amount of Piperidinium Acetate (prepared from acetic acid and piperidine).

-

Heat the mixture to reflux for 4–6 hours. A solid precipitate (the pyridone salt) will form.

-

Workup: Cool to room temperature. Acidify with dilute HCl to pH 4. Filter the solid precipitate. Wash with cold water and diethyl ether.

-

Yield: Expect ~50-60% of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a yellow/off-white solid.

Step 3: Hydrolysis to Nicotinic Acid

Protocol:

-

Suspend the nitrile (from Step 2) in 50% Sulfuric Acid (H₂SO₄) or Concentrated HCl .

-

Heat to 140-150°C (oil bath temperature) for 4–8 hours. Monitor by TLC for disappearance of the nitrile.

-

Cool to room temperature and pour onto crushed ice.

-

Adjust pH to ~3-4 with NaOH solution to precipitate the acid.

-

Filter and dry to obtain 5,6-dimethyl-2-hydroxynicotinic acid .

Step 4: Chlorination and Esterification (One-Pot Method)

Note: This method converts the 2-hydroxy group to 2-chloro and the acid to the acid chloride, which is then quenched with methanol.

Reagents:

| Reagent | Role |

|---|---|

| 5,6-Dimethyl-2-hydroxynicotinic acid | Substrate |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent/Solvent |

| PCl₅ (Phosphorus Pentachloride) | Optional Booster |

| Methanol | Quenching Agent |

Protocol:

-

Place the dry acid (0.1 mol) in a round-bottom flask.

-

Add POCl₃ (excess, ~5-6 eq). Optionally add 1 eq of PCl₅ to ensure complete conversion of the carboxylic acid to the acid chloride.

-

Reflux the mixture for 3–5 hours . The suspension should clear as the reaction proceeds.

-

Distillation: Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Quench: Dissolve the oily residue (crude 2-chloro-5,6-dimethylnicotinoyl chloride) in dry Dichloromethane (DCM).

-

Cool to 0°C. Slowly add Methanol (excess) containing a scavenger base (e.g., Triethylamine or Pyridine) to trap HCl.

-

Stir at room temperature for 1 hour.

-

Purification: Wash with water, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Result: Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate .

Process Visualization

Caption: Step-by-step reaction flow from 2-Butanone to the final Chloropyridine Ester.

Safety & Optimization

-

Regioselectivity Control: In Step 1, maintaining the temperature below 10°C is crucial. Higher temperatures may lead to formylation at the methyl group (C1), resulting in the 6-ethyl isomer impurity.

-

POCl₃ Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. All glassware must be oven-dried. The quench step into methanol is exothermic and releases HCl gas; efficient ventilation and a scrubber are required.

-

Analytical Check: Use 1H NMR to verify the 5,6-dimethyl pattern.[5]

-

Expected Signals: Two singlets for methyl groups (approx. 2.2–2.6 ppm), one aromatic proton at C4 (approx. 7.5–8.0 ppm), and the ester methyl singlet (approx. 3.9 ppm).

-

References

-

Preparation of 2-methyl-3-oxobutanal sodium salt and cycliz

-

General synthesis of substituted 2-hydroxynicotinic acids.

- Chlorination of hydroxypyridines with POCl3.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CA2433158C - Pyridone derivatives having a binding activity to the cannabinoid type 2 receptor - Google Patents [patents.google.com]

- 3. 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 72716-80-4 [sigmaaldrich.com]

- 4. 5,6-DIMETHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE | 72716-80-4 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mangaldaicollege.org [mangaldaicollege.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

physicochemical properties of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Pyridine Derivative

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Pyridine rings are a foundational scaffold in numerous pharmaceuticals and functional materials due to their electronic properties and ability to participate in hydrogen bonding. The specific substitution pattern of this compound—a chloro group at the 2-position, a methyl ester at the 3-position, and two methyl groups at the 5- and 6-positions—suggests its potential as a versatile synthetic intermediate. The chloro group can be displaced in nucleophilic substitution reactions, the ester can be hydrolyzed or converted to an amide, and the methyl groups can influence the molecule's steric and electronic properties.

This guide provides a comprehensive overview of the known and predicted . It is important to note that as of the time of this writing, detailed experimental data for this specific molecule is not widely available in peer-reviewed literature or commercial catalogs. Therefore, this document combines theoretical predictions with experimental data from closely related structural analogs to offer a robust profile for researchers.

Molecular Structure and Identification

The foundational step in understanding a compound is to define its structure and basic identifiers.

Caption: Chemical structure of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | Calculated |

| Molecular Weight | 200.63 g/mol | Calculated |

| CAS Number | Not Available | N/A |

| Canonical SMILES | CC1=C(C(=C(C=N1)Cl)C(=O)OC)C | Calculated |

| InChI Key | Not Available | N/A |

Predicted and Analog-Based Physicochemical Properties

Due to the absence of direct experimental data, the physicochemical properties are estimated based on computational models and data from the structurally similar compound, 2-Chloro-5-methylpyridine-3-carboxylic acid (CAS: 66909-30-6). This analog is the direct precursor acid to the target ester, making its properties highly relevant for prediction.

Table 2: Predicted and Analog-Derived Physicochemical Properties

| Property | Predicted/Analog Value | Method/Source |

| Melting Point | > 172 °C | Predicted to be lower than the acid precursor. The experimental value for the acid is 172 °C[1]. |

| Boiling Point | ~280-300 °C | Based on the experimental boiling point of the acid precursor (299 °C)[1]. Esters are typically slightly more volatile than their parent carboxylic acids. |

| Density | ~1.3 g/cm³ | Estimated based on the density of related pyridine derivatives. |

| Water Solubility | Low | Expected to be lower than the carboxylic acid precursor (experimental value: 4.89e-2 g/L)[1]. Esterification reduces polarity and hydrogen bonding capability. |

| LogP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Estimated. The experimental LogKow for the acid is 1.30[1]. The methyl ester group generally increases the LogP value. |

| pKa (Basic) | ~ -1.0 to 1.0 | The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the chloro and carboxylate groups. The predicted basic pKa for the acid is -0.923[1]. |

Synthesis and Purification Workflow

A plausible synthetic route to obtain Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate would involve the esterification of its corresponding carboxylic acid. This is a standard and reliable transformation in organic synthesis.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Fischer Esterification

This protocol is a standard procedure for the esterification of a carboxylic acid using an alcohol with an acid catalyst.

-

Reaction Setup: To a solution of 2-chloro-5,6-dimethylpyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Causality: Thionyl chloride reacts with methanol to form HCl in situ, which acts as the acid catalyst, and methyl sulfite, which can also contribute to the esterification. This method avoids the direct addition of corrosive aqueous acids.

-

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Trustworthiness: This multi-step workup and purification process ensures the removal of unreacted starting material, salts, and byproducts, leading to a high-purity final product, which can be validated by the analytical methods below.

-

Analytical Characterization Workflow

The structural confirmation and purity assessment of the synthesized Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate would be performed using a suite of standard analytical techniques.

Caption: Standard analytical workflow for structural elucidation and purity verification.

Expected Spectral Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups on the pyridine ring, and the methyl ester group. The chemical shifts (δ) in CDCl₃ would be approximately:

-

δ 7.5-8.0 ppm (singlet, 1H, aromatic C4-H)

-

δ 3.9 ppm (singlet, 3H, ester -OCH₃)

-

δ 2.4-2.6 ppm (two singlets, 3H each, ring -CH₃ groups)

-

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.[2][3]

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically found around 1720-1740 cm⁻¹. Other key peaks would include C-Cl, C-N, and C-H stretching and bending vibrations.[3]

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Elemental Analysis: This analysis would determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine, which should match the calculated values for the molecular formula C₉H₁₀ClNO₂.

Safety and Handling

No specific safety data sheet (SDS) is available for Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate. However, based on its structure as a chlorinated pyridine derivative, the following precautions are strongly advised:

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Toxicity: Chlorinated organic compounds and pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a compound with significant potential as a building block in synthetic chemistry. While direct experimental data on its physicochemical properties are currently limited, a comprehensive profile can be constructed through theoretical calculations and by leveraging data from its close structural analog, 2-chloro-5-methylpyridine-3-carboxylic acid. This guide provides a foundational understanding of its structure, expected properties, a reliable synthetic pathway, and the necessary analytical methods for its characterization. Researchers working with this compound should proceed with the outlined safety precautions and use the provided analytical workflow to validate their results.

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - 2-Chloro-5-methylpyridine-3-carboxylic acid. [Link]

-

Dissertation. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. [Link]

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES. Heterocyclic Communications, 8(3), 243-248. [Link]

-

Semantic Scholar. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - 2-Chloro-5-methylpyridine. [Link]

- Google Patents.

- Google Patents. Process for making 2-chloro-5-methylpyridine.

-

PubChem. Methyl 2-chloro-5-hydroxypyridine-3-carboxylate. [Link]

-

The Royal Society of Chemistry. Supporting Information for a chemical synthesis paper. [Link]

-

S. P. Singh, et al. (1981). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Indian Journal of Pure & Applied Physics. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Hmaide, A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 28(1), 235. [Link]

-

ResearchGate. Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. [Link]

-

MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. [Link]

-

Beilstein Journal of Organic Chemistry. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. [Link]

Sources

Technical Guide: Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate

[1]

CAS Number: 2046316-69-0 Synonyms: Methyl 2-chloro-5,6-dimethylnicotinate; 3-Pyridinecarboxylic acid, 2-chloro-5,6-dimethyl-, methyl ester Molecular Formula: C₉H₁₀ClNO₂ Molecular Weight: 199.63 g/mol [1]

Executive Summary

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a highly functionalized pyridine building block used primarily in the discovery of kinase inhibitors (e.g., PI3K, mTOR pathways) and advanced agrochemicals.[1] Its structure features a 2-chloro handle for nucleophilic aromatic substitution (

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| CAS Number | 2046316-69-0 |

| IUPAC Name | Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate |

| Structure | Pyridine ring substituted with Cl (C2), COOMe (C3), Me (C5), Me (C6) |

| Appearance | Off-white to pale yellow solid (typically) |

| Melting Point | 31–33 °C (analogous esters), often low-melting solid or oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Precursor | 5,6-Dimethyl-2-hydroxynicotinic acid (CAS 51727-05-0) |

Synthetic Routes[1][4][5][6][7][8][9]

The synthesis of this core typically proceeds through the construction of the pyridine ring followed by functional group manipulation. The most robust industrial route involves the Guareschi-Thorpe condensation or an Enaminone-Cyanoacetamide cyclization.[1]

Phase 1: Construction of the Pyridone Core

The 5,6-dimethyl substitution pattern is established early using 3-methyl-2-butanone (isopropyl methyl ketone).[1]

-

Enaminone Formation : Reaction of 3-methyl-2-butanone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) yields the intermediate enaminone (4-dimethylamino-3-methyl-3-buten-2-one).[1]

-

Cyclization : Condensation of the enaminone with 2-cyanoacetamide in the presence of a base (e.g., NaOMe) yields the nitrile intermediate: 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 72716-80-4).[1]

Phase 2: Hydrolysis and Chlorination

The nitrile is converted to the ester functionality while simultaneously installing the chlorine atom.

-

Hydrolysis : The nitrile (CAS 72716-80-4) is hydrolyzed using 50%

at 150°C to afford 5,6-dimethyl-2-hydroxynicotinic acid (CAS 51727-05-0).[1] -

Chlorination : Treatment with Phosphorus Oxychloride (

) (often with -

Esterification : Quenching the acid chloride intermediate with Methanol yields the final product, Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate .[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from commercially available ketones to the target pyridine ester.

Reactivity Profile & Applications

The molecule is a "bifunctional electrophile," allowing for regioselective functionalization.

A. C2-Chlorine Displacement ( )

The chlorine at the 2-position is activated by the adjacent ring nitrogen and the electron-withdrawing ester at C3.[1]

-

Amination : Reacts with primary/secondary amines to form 2-amino-nicotinates .[1]

-

Etherification : Reacts with alkoxides (e.g., NaOMe) to form 2-alkoxy-nicotinates .[1]

-

Mechanism : Addition-Elimination.[1] The 5,6-dimethyl groups provide steric bulk that may slow down reaction rates compared to unsubstituted analogs, requiring higher temperatures or stronger bases.[1]

B. C3-Ester Manipulation

-

Hydrolysis : Saponification with LiOH/NaOH yields the free acid (2-chloro-5,6-dimethylnicotinic acid).[1]

-

Reduction : Reduction with

or DIBAL-H yields the corresponding alcohol (3-hydroxymethyl).[1] -

Cyclization : Reaction with hydrazines or amidines can close a second ring to form bicyclic systems like pyrido[2,3-d]pyrimidines or 1,8-naphthyridines .[1]

Reactivity Map

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro and ester groups.[1]

Safety & Handling

-

Hazards : Pyridine derivatives are generally irritants.[1] The 2-chloro substituent suggests potential skin sensitization.[1]

-

Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

-

PPE : Wear nitrile gloves, safety goggles, and work in a chemical fume hood to avoid inhalation of dust or vapors.

References

-

ChemicalBook . 5,6-Dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid synthesis. Retrieved from (Validates the hydrolysis of the nitrile precursor CAS 72716-80-4 to the acid CAS 51727-05-0).[1]

-

BLD Pharm . Methyl 2-chloro-5,6-dimethylnicotinate (CAS 2046316-69-0).[1] Retrieved from (Confirms CAS number and commercial availability).

-

PubChem . 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 72716-80-4).[1] Retrieved from (Validates the nitrile intermediate).

-

CymitQuimica . Methyl 2-chloro-5-methylnicotinate (Related Analog Data). Retrieved from (Provides comparative property data for the 5-methyl analog).[1]

solubility of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate. In the absence of extensive empirical data in publicly accessible literature, this document offers a predictive framework based on the compound's molecular structure and the physicochemical properties of its constituent functional groups. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, formulation, and application of this and structurally related compounds.

Introduction: Understanding the Molecule

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a chloro substituent, two methyl groups, and a methyl ester, suggests a molecule with moderate polarity. The solubility of this compound is a critical parameter that influences its reactivity, purification, and formulation.[1] A thorough understanding of its behavior in various organic solvents is therefore essential for its effective application in research and development.

The pyridine ring itself is a basic heterocyclic aromatic compound, structurally related to benzene but with one methine group replaced by a nitrogen atom.[1] This nitrogen atom introduces a dipole moment and the ability to act as a hydrogen bond acceptor, making pyridine and its derivatives generally more soluble in polar solvents than their benzene counterparts.[2][3] However, the presence of other substituents significantly modulates this inherent solubility.

Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate presents several key features that will govern its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a site for hydrogen bonding with protic solvents and contributes to the overall polarity of the molecule.[1][2]

-

Chloro and Methyl Groups: These substituents are generally considered nonpolar or weakly polar and will enhance solubility in less polar organic solvents.

-

Methyl Ester Group: The ester functional group is polar and can act as a hydrogen bond acceptor. Methyl esters are known to have strong solubility in a variety of organic solvents.[5][6]

Based on this structural analysis, a predicted solubility profile in various classes of organic solvents can be hypothesized.

Predicted Solubility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the nitrogen of the pyridine ring and the oxygen atoms of the ester group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have significant dipole moments that can interact with the polar regions of the solute. The absence of a hydroxyl group may result in slightly lower solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar hydrocarbon backbone of the solute will have favorable van der Waals interactions with these solvents. However, the polar functional groups will limit high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is intermediate, and they are often excellent solvents for a wide range of organic compounds, including those with chloro substituents. |

Experimental Determination of Solubility

While predictive analysis is a valuable starting point, empirical determination of solubility is crucial for accurate and reliable data. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Workflow for Qualitative Solubility Determination

Caption: A flowchart illustrating the steps for qualitative solubility testing.

Step-by-Step Protocol:

-

Place approximately 10 mg of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate into a small vial.

-

Add 1 mL of the selected organic solvent.

-

Cap the vial and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.

Workflow for Quantitative Solubility Determination

Caption: A workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Add an excess amount of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate to a vial containing a known volume of the desired solvent (e.g., 5 mL). "Excess" means that there should be visible undissolved solid.

-

Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle. For finer particles, centrifugation or filtration through a syringe filter (compatible with the solvent) may be necessary to obtain a clear, saturated solution.

-

Carefully transfer a precise volume of the clear supernatant (e.g., 1 mL) to a pre-weighed vial.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant transferred

Conclusion

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (2024). Solubility of Organic Compounds.

- Vertex AI Search. (2024). Predicting Solubility | Rowan.

- Vertex AI Search. (2024). 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem.

- Vertex AI Search. (2024). 2-Chloropyridine - Wikipedia.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.

- Vertex AI Search. (2024). Pyridine - chemeurope.com.

- Vertex AI Search. (2024). Methyl Esters: What They Are and What They're Used For | Cremer North America.

- Vertex AI Search. (2024). Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Decanoic acid, methyl ester - the NIST WebBook.

- Vertex AI Search. (2024). Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals.

- Vertex AI Search. (2024). Calculation of Aqueous Solubility of Organic Compounds - PMC - NIH.

- Vertex AI Search. (2024).

- Vertex AI Search. (2024).

- Vertex AI Search. (2024). Methyl Ester - GeeksforGeeks.

- Vertex AI Search. (2024). How to predict the solubility of an organic compound in different kinds of solvents?

- Vertex AI Search. (2024).

Sources

literature review on the synthesis of 2-chloropyridine compounds

Executive Summary

The 2-chloropyridine moiety is a "privileged structure" in medicinal chemistry and agrochemical development. Its significance lies not merely in its presence, but in its reactivity: the chlorine atom at the C2 position is uniquely activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing inductive effect of the adjacent nitrogen.[1] This makes 2-chloropyridines the pivotal "hinge" molecules for constructing complex heterocyclic libraries.

This guide moves beyond textbook definitions to provide a field-validated technical roadmap. We will analyze the three dominant synthetic methodologies: the N-Oxide Rearrangement (Regioselective Standard), Deoxychlorination of 2-Pyridones (Industrial Workhorse), and Transition-Metal Catalyzed C-H Activation (Modern Frontier).[1]

Part 1: The Mechanistic Landscape[1][2]

The synthesis of 2-chloropyridine is governed by the electron-deficient nature of the pyridine ring.[1] Direct electrophilic chlorination (Cl2/AlCl3) is kinetically difficult and regiochemically poor, often favoring the C3 position or resulting in perchlorination.[2][1] Therefore, successful strategies must either activate the ring via N-oxidation or utilize pre-functionalized precursors (pyridones) .

Decision Matrix: Selecting Your Route

| Feature | Route A: N-Oxide Rearrangement | Route B: Pyridone Deoxychlorination | Route C: C-H Activation |

| Primary Utility | Late-stage functionalization of complex pyridines.[1][3] | Large-scale manufacturing of building blocks. | Discovery chemistry; accessing novel substitution patterns.[2] |

| Regioselectivity | Excellent (C2 vs C4 is often >95:5). | Absolute (defined by carbonyl position).[2] | Ligand-controlled (Tunable). |

| Reagents | POCl3, Oxalyl Chloride.[2][1] | POCl3, SOCl2, Phosgene.[2][1][4] | Pd(OAc)2, NCS, Oxidants.[2][1] |

| Atom Economy | Moderate (Loss of PO2Cl).[2] | High. | Low (Requires oxidants/ligands).[2] |

Part 2: The Gold Standard – N-Oxide Rearrangement

Mechanism: The Reissert-Henze Type Rearrangement[1]

This route is preferred when the starting material is a substituted pyridine.[1] The nitrogen is first oxidized to the N-oxide, increasing electron density at C2 and C4.[1] Upon reaction with an electrophile (typically POCl3), the oxygen is activated, creating a discrete cation that is susceptible to nucleophilic attack by chloride ions.[2][1]

Mechanistic Visualization

The following diagram illustrates the critical "activation-elimination" sequence.[1][5] Note the specific role of the base in driving the equilibrium.

Caption: Mechanistic flow of the Reissert-Henze rearrangement converting Pyridine-N-oxide to 2-Chloropyridine.

Protocol A: Regioselective Chlorination using POCl3

Source Grounding: Adapted from Joule & Mills [1] and optimized based on Patent CN105669535A [2].[1]

Causality & Control:

-

Triethylamine (TEA): Essential.[2] It acts as a proton scavenger.[2] Without it, the HCl byproduct protonates the unreacted N-oxide, deactivating it toward the electrophile and stalling the reaction.

-

Temperature Control: The reaction is exothermic. Runaway temperatures (>100°C initially) can lead to tar formation via polymerization.

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Pyridine-N-oxide (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (50 mL).

-

Checkpoint: Solution must be clear. Turbidity indicates moisture; dry with MgSO4 if necessary.[2]

-

-

Activation: Cool the solution to 0°C (ice bath). Add Triethylamine (11.0 mmol, 1.1 eq) under nitrogen atmosphere.

-

Reagent Addition: Add POCl3 (11.0 mmol, 1.1 eq) dropwise over 20 minutes.

-

Observation: Fumes may evolve; ensure venting.[2] Solution color will shift to yellow/orange.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 30 minutes, then heat to mild reflux (40°C) for 2 hours.

-

Quench: Cool to 0°C. Slowly pour the reaction mixture into saturated NaHCO3 solution (100 mL).

-

Safety: Vigorous CO2 evolution occurs.[2]

-

-

Isolation: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).[2] Dry combined organics over Na2SO4 and concentrate in vacuo.

Part 3: The Industrial Workhorse – Pyridone Deoxychlorination

Mechanism: Vilsmeier-Haack Activation[1]

This is the preferred route for scale-up when 2-pyridone is available. It avoids the potentially explosive characteristics of N-oxides and utilizes robust Vilsmeier chemistry.[1][6]

Mechanistic Visualization

Here, the carbonyl oxygen is converted into a leaving group.[2][1]

Caption: Conversion of 2-Pyridone to 2-Chloropyridine via Vilsmeier-Haack type activation.

Protocol B: Solvent-Free High-Yield Chlorination

Source Grounding: Based on scalable protocols described in MDPI [3].[1]

Causality & Control:

-

Neat Conditions: Using POCl3 as both reagent and solvent drives the reaction kinetics via mass action.

-

Quinoline/Pyridine Additive: A catalytic amount of tertiary amine facilitates the formation of the reactive chlorophosphoryl species.[1]

Step-by-Step Methodology:

-

Setup: Charge a pressure tube or round-bottom flask with 2-Pyridone (20 mmol).

-

Reagent Charge: Add POCl3 (30 mmol, 1.5 eq) and a catalytic drop of DMF (or Pyridine).

-

Thermal Phase: Heat to 110°C (oil bath).

-

Checkpoint: The solid pyridone will dissolve as the reaction proceeds.[1] Evolution of HCl gas indicates reaction progress (scrubber required).

-

-

Completion: Stir for 4 hours.

-

Workup: Distill off excess POCl3 under reduced pressure (recover for reuse). Pour residue onto ice-water.[1] Neutralize with NaOH to pH 7.[2] Extract with Ethyl Acetate.[2]

Part 4: Advanced C-H Activation (The Modern Frontier)

While traditional methods rely on functional group interconversion, modern catalysis allows for direct C-H chlorination.[2] This is particularly useful for late-stage diversification of drug candidates.

Key Insight: Palladium-catalyzed C-H activation directed by N-oxides or directing groups (DGs) allows for chlorination using NCS (N-chlorosuccinimide) as the chlorine source.[1]

-

Catalyst: Pd(OAc)2 (5-10 mol%)

-

Advantage: Avoids harsh POCl3; tolerates sensitive functional groups.[2]

-

Reference: This approach is heavily supported by work from the Yu and Sanford groups [4].

Part 5: Comparative Data Summary

| Parameter | N-Oxide Route (Protocol A) | Pyridone Route (Protocol B) | C-H Activation |

| Yield (Typical) | 85 - 95% | 90 - 98% | 50 - 75% |

| Reaction Time | 2 - 4 Hours | 4 - 12 Hours | 12 - 24 Hours |

| Temperature | 40°C - Reflux | 110°C | 80°C - 120°C |

| Byproducts | Phosphoric acids | Phosphoric acids | Succinimide/Cu salts |

| Scalability | Medium (Exotherm risk) | High (Standard Industrial) | Low (Cost of Catalyst) |

References

-

Joule, J. A., & Mills, K. (2010).[2][1][7] Heterocyclic Chemistry (5th ed.). Wiley.[2] [2]

-

Google Patents. (2016).[2] CN105669535A: One-step synthesis method of 2-chloropyridine from N-pyridine oxide.[1][2]

-

Opitz, A., et al. (2015).[2][1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.[2][3][4][6][7][8][9][10][11][12][13][14]

-

Ye, M., et al. (2010).[2][1] Pd-Catalyzed C-H Chlorination.[15] Journal of the American Chemical Society. [2]

Sources

- 1. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 2. CN105418493B - A kind of synthetic method of 2 chloropyridine - Google Patents [patents.google.com]

- 3. chempanda.com [chempanda.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. mdpi.com [mdpi.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. organicreactions.org [organicreactions.org]

- 15. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

An In-Depth Technical Guide to Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate, a polysubstituted pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of commercially significant compounds, particularly in the agrochemical sector. The strategic placement of its chloro, methyl, and carboxylate functional groups on the pyridine ring makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and detailed chemical profile of this important compound.

I. Historical Context and Discovery

The development of synthetic methodologies for pyridine derivatives has been a cornerstone of heterocyclic chemistry since the 19th century. Early work by chemists like Arthur Rudolf Hantzsch in 1881 laid the foundation for constructing the pyridine ring, a scaffold that is now ubiquitous in pharmaceuticals and agrochemicals. While the precise moment of the first synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is not prominently documented in seminal review literature, its emergence is intrinsically linked to the industrial demand for specialized pyridine-based herbicides and fungicides.

A significant milestone in the documented synthesis of this compound is detailed in the 1990 European Patent Application EP0372654A2. This patent discloses a process for preparing 2-chloropyridine-3-carboxylic acid esters, including the title compound, highlighting their importance as intermediates for pesticides. The methods described in this patent suggest a level of established knowledge regarding the synthesis of related structures, indicating that the compound or its precursors were likely known and synthesized prior to this publication. The patent's focus on scalable production methods underscores the compound's industrial relevance at the time.

II. Synthetic Pathways and Methodologies

The primary synthetic route to Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate involves a multi-step process starting from readily available precursors. The core of the synthesis revolves around the construction of a dihydropyridine ring, followed by aromatization and subsequent chlorination.

Precursor Synthesis: Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

A key precursor to the target molecule is Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This intermediate is typically synthesized via a modified Hantzsch-type condensation reaction.

Conceptual Synthesis of the Pyridone Ring

Caption: Conceptual pathway for the synthesis of the pyridone precursor.

Chlorination of the Pyridone Precursor

The conversion of the 2-pyridone intermediate to the final 2-chloro derivative is a critical step. This is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate (Based on EP0372654A2)

This protocol is an illustrative example based on the methodologies described in the patent literature.

Step 1: Synthesis of the Dihydropyridine Intermediate

-

A mixture of 1-cyano-4-(N,N-dimethylamino)-1-methoxycarbonyl-3-methyl-1,3-butadiene (0.173 mol) is suspended in 1,2-dichloroethane (330 ml).

-

The mixture is heated to 50°C with stirring.

-

A steady stream of hydrogen chloride gas is passed through the mixture.

-

After 22 hours, the resulting clear solution is concentrated under reduced pressure.

-

The residue is dissolved in water and the aqueous solution is extracted with dichloromethane (3 x 100 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate and evaporated to yield the crude dihydropyridine product.

Step 2: Chlorination and Aromatization

-

The crude dihydropyridine from Step 1 is dissolved in a suitable high-boiling inert solvent.

-

Phosphorus oxychloride (a molar excess) is added to the solution.

-

The reaction mixture is heated to reflux for several hours until the conversion is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess phosphorus oxychloride.

-

The aqueous mixture is neutralized with a base (e.g., sodium carbonate) and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or crystallization from a suitable solvent (e.g., petroleum ether) to yield Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate as a solid with a melting point of 31-33°C.[1]

Reaction Workflow

Caption: Synthetic workflow for Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate.

III. Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 200.63 g/mol | |

| CAS Number | 50636-92-5 | |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 31-33 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents |

Characterization of this compound is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound. The proton NMR spectrum would show characteristic signals for the two methyl groups, the methoxy group of the ester, and the aromatic proton on the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretch of the ester, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

IV. Applications in Synthesis

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a valuable intermediate primarily in the agrochemical industry. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Its primary documented use is as a precursor for the synthesis of herbicides and fungicides. The specific end-products derived from this intermediate are often proprietary to the manufacturing companies.

V. Conclusion

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate, while not a widely recognized named compound in academic literature, plays a significant role as a behind-the-scenes building block in industrial chemical synthesis. Its preparation, rooted in the principles of pyridine chemistry, has been optimized for large-scale production as evidenced by the patent literature. For researchers in drug discovery and agrochemical development, understanding the synthesis and reactivity of such intermediates is crucial for the design and preparation of novel bioactive molecules.

References

- European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP 0372654 A2.

Sources

Methodological & Application

protocol for Suzuki coupling with Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate

An Application Guide for the Synthesis of Biaryl and Heteroaryl Pyridines via Suzuki-Miyaura Cross-Coupling

Topic: Protocol for Suzuki Coupling with Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki coupling of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate, a sterically hindered and electron-deficient heteroaryl chloride. We will delve into the mechanistic rationale behind the selection of catalysts, reagents, and conditions, offering a comprehensive guide for researchers aiming to synthesize complex biaryl and heterobiaryl structures, which are prevalent motifs in medicinal chemistry and materials science.[2][3] The protocol is designed to be a self-validating system, complete with optimization strategies and purification procedures.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the electrophile (Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate). This is often the rate-determining step, particularly for less reactive chlorides.[5]

-

Transmetalation: The organic moiety from the organoboron species (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "boronate" species.[6][7]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Key Considerations for a Challenging Substrate

The target substrate, Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate, presents specific challenges that inform our choice of protocol:

-

Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides and require more forcing conditions or highly active catalysts to undergo oxidative addition.[4]

-

Steric Hindrance: The two methyl groups (at C5 and C6) and the adjacent ester group (at C3) create significant steric bulk around the C2-chloro position. This can hinder the approach of the palladium catalyst.

-

Electronic Effects: The pyridine nitrogen and the ester are electron-withdrawing groups, which helps to activate the C-Cl bond for oxidative addition.[4]

To overcome these challenges, a carefully selected catalyst system is essential. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[10] Modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required to promote the difficult oxidative addition step for these hindered substrates.[11][12][13]

Experimental Protocol

This protocol describes the coupling of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate with a representative partner, (4-methoxyphenyl)boronic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equiv. | Supplier Example |

| Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate | 213.65 | 214 | 1.0 | 1.0 | (Custom Synthesis) |

| (4-Methoxyphenyl)boronic acid | 151.96 | 228 | 1.5 | 1.5 | Sigma-Aldrich |

| SPhos Pd G3 (Precatalyst) | 793.38 | 40 | 0.05 | 0.05 | Sigma-Aldrich |

| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 425 | 2.0 | 2.0 | Sigma-Aldrich |

| 1,4-Dioxane, anhydrous | - | 8 mL | - | - | Sigma-Aldrich |

| Deionized Water | - | 2 mL | - | - | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate (214 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (228 mg, 1.5 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).[14]

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Maintaining an oxygen-free environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11][15]

-

-

Reagent Addition:

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the starting material indicates reaction completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).[17]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[18][19]

-

A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid or oil.

-

Workflow Visualization

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23]

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

-

Reagents: Boronic acids can be irritants. Avoid inhalation of dust and skin contact.

-

Inert Gas: Ensure proper procedures are followed for handling gas cylinders. The reaction should be performed under an inert atmosphere as palladium catalysts can be pyrophoric, especially finely divided forms like palladium on carbon.[22][24]

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

-

ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]

-

Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

-

ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

-

UCLA EH&S. (2017, May 25). Standard Operating Procedure - Palladium. Retrieved from [Link]

-

ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. researchgate.net [researchgate.net]

- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. arodes.hes-so.ch [arodes.hes-so.ch]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. rsc.org [rsc.org]

- 20. sifcoasc.com [sifcoasc.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. honrel.com [honrel.com]

- 23. rtong.people.ust.hk [rtong.people.ust.hk]

- 24. colonialmetals.com [colonialmetals.com]

Mastering the Purification of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate: An Application Guide

For researchers, medicinal chemists, and professionals in drug development, the purity of intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of purification techniques for Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate, a key heterocyclic building block. We will delve into the principles and practical applications of recrystallization and column chromatography, offering robust protocols and the scientific rationale behind procedural choices.

Understanding the Molecule and Potential Impurities

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a substituted pyridine derivative. Its purification is often crucial to remove starting materials, byproducts, and isomers that can interfere with downstream reactions.

A common synthetic route to similar 2-chloropyridines involves the treatment of the corresponding pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃)[1]. This process can lead to the formation of isomeric impurities, which are often the primary challenge in purification. For instance, in the synthesis of 2-chloro-5-methylpyridine, isomers such as 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine are known byproducts[1]. Therefore, it is reasonable to anticipate the presence of isomeric variants of the target compound, alongside unreacted starting materials and decomposition products, in the crude reaction mixture.

Anticipated Impurity Profile:

-

Isomeric Byproducts: Positional isomers of the chloro and methyl groups on the pyridine ring.

-

Unreacted Starting Materials: The corresponding pyridine N-oxide precursor.

-

Reagent Residues and Byproducts: Residual chlorinating agents and their decomposition products.

-

Hydrolysis Products: The corresponding carboxylic acid if the methyl ester is hydrolyzed.

Physicochemical Properties: A Foundation for Purification

| Property | Related Compound | Value | Reference |

| Melting Point | Methyl 2-chloronicotinate | 47-52 °C | Commercial Supplier Data |

| Boiling Point | 2-Chloro-5-methylpyridine | 97 °C at 30 mmHg | |

| Physical State | 4-Chloro-pyridine-2-carboxylic acid methyl ester | Solid | [2] |

Based on these analogs, Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is expected to be a solid at room temperature with a relatively low to moderate melting point. This makes recrystallization a highly viable purification technique. Its boiling point under vacuum suggests that vacuum distillation could also be a potential, albeit likely more energy-intensive, purification method for larger scales.

Purification Strategy Workflow

A systematic approach is crucial for developing an effective purification protocol. The following workflow outlines the key decision-making steps.

Caption: Decision workflow for purification strategy.

Application Note 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate.

Materials:

-

Crude Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate

-

A selection of solvents with varying polarities (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Ethanol, Isopropanol, Acetone, Toluene, Water)

-

Test tubes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place approximately 20-30 mg of the crude product into several test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume of solvent used.

-

An ideal single solvent will show low solubility at room temperature but high solubility at elevated temperatures.

-

If the compound is very soluble in a solvent at room temperature, it can be considered as the "soluble" solvent in a two-solvent system.

-

If the compound is poorly soluble even when heated, it can be considered as the "insoluble" or "anti-solvent" in a two-solvent system.

-

Heat the test tubes containing undissolved solid to the boiling point of the solvent. If the solid dissolves, this is a promising candidate for a single-solvent recrystallization.

-

Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

-

For promising two-solvent systems, dissolve the crude product in a minimal amount of the "soluble" solvent at room temperature or with gentle heating. Add the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation). Gently heat until the solution becomes clear again, then allow to cool slowly.

Protocol 2: Single-Solvent Recrystallization

Objective: To purify Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate using a single solvent.

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent.

-

Heat the mixture to the boiling point of the solvent while stirring.

-

Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

-

If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

-

Dry the crystals under vacuum.

Protocol 3: Two-Solvent Recrystallization

Objective: To purify Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate using a solvent pair. A common and often effective solvent system for related compounds is Dichloromethane/Methanol or Ethyl Acetate/Hexanes.

Procedure:

-

Dissolve the crude solid in the minimum amount of the "soluble" solvent (e.g., Dichloromethane or Ethyl Acetate) with gentle heating.

-

Add the "anti-solvent" (e.g., Methanol or Hexanes) dropwise with swirling until a persistent cloudiness is observed.

-

Gently heat the mixture until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature.

-

Induce crystallization if necessary by scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Once crystals have formed, cool the flask in an ice bath for at least 30 minutes.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture or the pure anti-solvent.

-

Dry the crystals under vacuum.

Application Note 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for purifying oils or for separating compounds with very similar properties, such as isomers.

Protocol 4: Column Chromatography

Objective: To purify Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate using silica gel column chromatography.

Materials:

-

Crude Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate

-

Silica gel (230-400 mesh)

-

Solvents for the mobile phase (e.g., Hexanes and Ethyl Acetate)

-

Chromatography column

-

Collection tubes

Procedure:

-

Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. For many pyridine derivatives, a gradient of Ethyl Acetate in Hexanes is a good starting point[3].

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or the mobile phase).

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Apply gentle pressure (if necessary) to begin the elution.

-

Collect the eluent in fractions.

-

Monitor the separation by TLC analysis of the collected fractions.

-

-

Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the purified product under high vacuum.

-

Troubleshooting and Optimization

Caption: Common issues and solutions in purification.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Halogenated organic compounds should be handled with care as they can be irritants and have other potential health effects. Consult the Safety Data Sheet (SDS) for the specific compound and solvents used.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The successful purification of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is readily achievable through systematic application of recrystallization and column chromatography techniques. While specific physicochemical data for this exact molecule may be limited, a thorough understanding of the principles of these purification methods, combined with empirical data from closely related analogs, provides a strong foundation for developing a robust and effective purification strategy. Careful execution of the protocols outlined in this guide will enable researchers to obtain this valuable intermediate in high purity, facilitating the advancement of their synthetic and drug discovery endeavors.

References

- Weissberger, A. (Ed.). (1961). The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Part Two. Interscience Publishers.

- U.S. Patent No. US20170008846A1. (2017). Process for making 2-chloro-5-methylpyridine.

- U.S. Patent No. US5329011A. (1994).

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

- European Patent Office. (1984).

-

Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]

-

Royal Society of Chemistry. (2003). Supporting information for Angew. Chem. Int. Ed. Z52562. [Link]

-

PubChem. Methyl 6-(chloromethyl)pyridine-2-carboxylate. [Link]

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]

-

ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine. [Link]

-

DOI. (2024). CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRS. [Link]

- Ruhoff, J. R. (1943). n-Heptyl-Chloride. Organic Syntheses, Coll. Vol. 2, p.315 (1943); Vol. 16, p.35 (1936).

-

EPA. 2-Chloro-5-methylpyridine-3-carboxylic acid Properties. [Link]

-

SIELC Technologies. (2018). Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. [Link]

-

Fraunhofer-Publica. (2021). Solubility behaviour of CL-20 and HMX in organic solvents and solvates of CL-20. [Link]

-

RSC Publishing. (1959). Syntheses of Heterocyclic Compounds. Part X? Halogen Xubstituted N- Oxides. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

American Chemical Society. (1993). Solubility of C60 in a Variety of Solvents. [Link]

-

Dissertation. Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives. [Link]

Sources

Application Note: Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate as a Versatile Scaffold for Fused Heterocycles

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for using Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate as a scaffold in drug discovery.

Introduction & Strategic Value

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a high-value "ortho-functionalized" pyridine building block. Its strategic importance in medicinal chemistry stems from three distinct structural features that facilitate the rapid generation of molecular complexity:

-

Electrophilic C2-Position (Cl): Highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-carboxylate group. -

Electrophilic C3-Position (Ester): Serves as a "trap" for intramolecular cyclization, allowing for the formation of 5- and 6-membered fused rings.

-

5,6-Dimethyl Substitution: Unlike the bare nicotinate scaffold, the 5,6-dimethyl pattern blocks metabolic "soft spots" (oxidation prone sites) and increases lipophilicity (

), often improving the pharmacokinetic profile (ADME) of the final drug candidate.

Target Pharmacophores

This scaffold is primarily used to synthesize:

-

Pyrazolo[3,4-b]pyridines: Known for kinase inhibition (e.g., substituted derivatives targeting CDK or GSK-3).

-

Pyrido[2,3-d]pyrimidines: Bioisosteres of quinazolines, widely explored as tyrosine kinase inhibitors (e.g., EGFR, VEGFR).

Reactivity Profile & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

Figure 1: Divergent synthesis pathways transforming the 2-chloro-3-carboxylate scaffold into major heterocyclic classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 5,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Mechanism: This reaction proceeds via an initial

Reagents:

-

Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate (1.0 eq)

-

Hydrazine hydrate (80% aqueous solution, 5.0 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature. Note: The reaction is exothermic; addition should be controlled.

-

Reflux: Heat the mixture to reflux (

C) with magnetic stirring. Monitor by TLC (System: EtOAc/Hexane 1:1).-

Checkpoint: The starting material (

) should disappear within 2–4 hours, replaced by a polar baseline spot (product).

-

-

Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

mL) followed by diethyl ether ( -